molecular formula C7H2Cl3N3 B8095326 2,4,7-Trichloropyrido[3,2-D]pyrimidine

2,4,7-Trichloropyrido[3,2-D]pyrimidine

Cat. No.: B8095326
M. Wt: 234.5 g/mol
InChI Key: MLALFCICPSCTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trichloropyrido[3,2-D]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. It is a derivative of pyrido[3,2-d]pyrimidine, featuring chlorine atoms at the 2, 4, and 7 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloropyrido[3,2-D]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine under controlled conditions[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), at elevated temperatures[{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the pyridine ring[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloropyrido[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. These reactions are often used to modify the compound or to synthesize derivatives with specific properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

  • Substitution: Substitution reactions often involve nucleophiles, such as amines or alcohols, and are typically carried out in the presence of a base[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Scientific Research Applications

2,4,7-Trichloropyrido[3,2-D]pyrimidine has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular pathways[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

  • Medicine: It has shown promise in the development of new therapeutic agents, particularly in the field of cancer research[_{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

  • Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

2,4,7-Trichloropyrido[3,2-D]pyrimidine is structurally similar to other trisubstituted pyrido[3,2-d]pyrimidines, such as 2,4,6-trichloropyrido[3,2-d]pyrimidine and 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). These compounds share the pyrido[3,2-d]pyrimidine core but differ in the positions and types of substituents on the ring[{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The unique arrangement of chlorine atoms in this compound gives it distinct chemical and biological properties compared to its analogs[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Conclusion

This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents. Further research and development may uncover additional uses and benefits of this compound in the future.

Properties

IUPAC Name

2,4,7-trichloropyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALFCICPSCTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 4
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 5
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4,7-Trichloropyrido[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.